molecular formula C11H9NO2 B11724695 Cyanomethyl 3-phenylprop-2-enoate

Cyanomethyl 3-phenylprop-2-enoate

Cat. No.: B11724695
M. Wt: 187.19 g/mol
InChI Key: MVTSKCGLGNTMPA-UHFFFAOYSA-N
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Description

Cyanomethyl 3-phenylprop-2-enoate is an α,β-unsaturated ester derivative of cinnamic acid, characterized by a phenyl group conjugated to a prop-2-enoate backbone. The ester moiety in this compound is substituted with a cyanomethyl group (–CH₂CN), distinguishing it from conventional alkyl cinnamate esters.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

cyanomethyl 3-phenylprop-2-enoate

InChI

InChI=1S/C11H9NO2/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-7H,9H2

InChI Key

MVTSKCGLGNTMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyanomethyl 3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of cinnamic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

The key steps involve the preparation of the starting materials, the reaction under controlled conditions, and the purification of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cyanomethyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Cyanomethyl 3-phenylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyanomethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets. The cyano group and ester functional group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Cyanomethyl 3-phenylprop-2-enoate belongs to a class of α,β-unsaturated esters with varying substituents on the ester oxygen. Key analogs include:

  • Methyl 3-phenylprop-2-enoate (methyl cinnamate): Methyl ester of cinnamic acid .
  • Ethyl 3-phenylprop-2-enoate (ethyl cinnamate): Ethyl ester derivative .
  • Propyl/Butyl 3-phenylprop-2-enoate: Longer alkyl chain esters .

The cyanomethyl group introduces a nitrile functionality, which enhances polarity and alters electronic effects compared to alkyl substituents. This difference impacts intermolecular interactions (e.g., hydrogen bonding, dipole-dipole forces) and stability under thermal or hydrolytic conditions.

Physical Properties

Property This compound* Methyl Cinnamate Ethyl Cinnamate Butyl Cinnamate
Molecular Formula C₁₁H₉NO₂ C₁₀H₁₀O₂ C₁₁H₁₂O₂ C₁₃H₁₆O₂
Molecular Weight (g/mol) ~187.2 162.19 176.21 204.26
Boiling Point (°C) ~250–270 (estimated) 260–262 271–273 285–290
Solubility Moderate in polar solvents (DMF, acetone) Low in water, soluble in ethanol Similar to methyl cinnamate Low polarity, soluble in organic solvents

*Estimated values based on structural analogs and substituent effects.

Key Observations :

  • The nitrile group increases molecular weight and polarity compared to methyl/ethyl analogs, likely enhancing solubility in polar aprotic solvents.
  • Boiling points are influenced by molecular weight and intermolecular forces; the cyanomethyl derivative may exhibit higher boiling points than methyl cinnamate due to stronger dipole interactions.

Chemical Reactivity and Stability

  • Hydrolysis: Alkyl cinnamates (e.g., methyl, ethyl) undergo saponification in basic conditions to yield cinnamic acid. The cyanomethyl ester may hydrolyze to cinnamic acid and cyanomethyl alcohol, though the nitrile group could stabilize the ester under acidic conditions.
  • Nucleophilic Attack : The electron-withdrawing nitrile group enhances electrophilicity at the β-carbon of the α,β-unsaturated ester, increasing susceptibility to Michael addition reactions compared to alkyl analogs.
  • Thermal Stability : Nitriles generally exhibit higher thermal stability than alkyl esters, suggesting improved resistance to decomposition at elevated temperatures.

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